

# 5-Chloro-2,3-dihydroquinolin-4(1H)-one

## structure and IUPAC name

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### Compound of Interest

**Compound Name:** 5-Chloro-2,3-dihydroquinolin-4(1H)-one

**Cat. No.:** B1601007

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An In-Depth Technical Guide to **5-Chloro-2,3-dihydroquinolin-4(1H)-one**

## Introduction

The quinolinone scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.<sup>[1]</sup> These nitrogen-containing heterocyclic compounds are integral to the development of agents with antibacterial, anticancer, and antiviral properties.<sup>[1][2]</sup> The dihydro derivative, specifically the 2,3-dihydroquinolin-4(1H)-one core, serves as a crucial intermediate in the synthesis of more complex quinolinones and also exhibits standalone medicinal properties.<sup>[3]</sup>

This technical guide focuses on a specific, halogenated derivative: **5-Chloro-2,3-dihydroquinolin-4(1H)-one**. The introduction of a chlorine atom onto the aromatic ring is a common and effective strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.<sup>[4]</sup> This document provides a comprehensive overview of the structure, nomenclature, properties, synthesis, and potential applications of this compound for researchers and professionals in drug development.

## Chemical Structure and Nomenclature

The fundamental identity of a chemical compound is established by its structure and systematic name. **5-Chloro-2,3-dihydroquinolin-4(1H)-one** is a bicyclic molecule featuring a benzene ring fused to a dihydropyridinone ring.

- IUPAC Name: 5-Chloro-2,3-dihydro-4(1H)-quinolinone[5]
- Synonyms: **5-Chloro-2,3-dihydroquinolin-4(1H)-one**
- CAS Number: 21617-16-3[5][6]
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>ClNO[6]

The structure is characterized by a quinolinone core with a carbonyl group at position 4 and a chlorine substituent at position 5 of the aromatic ring. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1, and "2,3-dihydro" specifies the saturation of the bond between carbons 2 and 3.

Caption: Chemical structure of **5-Chloro-2,3-dihydroquinolin-4(1H)-one**.

## Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation. The data below has been consolidated from various chemical suppliers and databases.

Property	Value	Reference(s)
CAS Number	21617-16-3	[5][6]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNO	[6]
Molecular Weight	181.62 g/mol	[5][6]
Appearance	Solid	[7]
Melting Point	127-129 °C	[6]
InChI Key	IPGWKHAWNWXWEPG- UHFFFAOYSA-N	[5]

## Synthesis Protocols

The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through several established routes, often involving intramolecular cyclization reactions.<sup>[3][8]</sup> A common and effective method is the acid-catalyzed cyclization of an appropriately substituted precursor, such as an N-aryl-β-alanine derivative, which can be prepared via a domino Michael-SNAr reaction.<sup>[3]</sup>

## Conceptual Synthetic Workflow

The synthesis logically proceeds by first constructing a linear precursor containing all the necessary atoms and functional groups, followed by an intramolecular reaction to form the final heterocyclic ring system.

Caption: Conceptual workflow for the synthesis of the target compound.

## Experimental Protocol: Friedländer-type Synthesis

A practical approach for synthesizing substituted 2,3-dihydroquinolin-4(1H)-ones involves the condensation and cyclization of an ortho-aminoaryl ketone with a compound containing an activated methylene group. The following is a representative protocol adapted from general methodologies.<sup>[8]</sup>

Objective: To synthesize **5-Chloro-2,3-dihydroquinolin-4(1H)-one** from 2-amino-6-chloroacetophenone.

Materials:

- 2-Amino-6-chloroacetophenone
- An appropriate C2 synthon (e.g., a malonic acid derivative or equivalent)
- Acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid)
- Solvent (e.g., toluene or xylene, if necessary)
- Sodium bicarbonate solution
- Ethyl acetate

- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-chloroacetophenone (1.0 eq) and the C2 synthon.
- Catalyst Addition: Slowly add the acid catalyst (e.g., PPA, ~10x weight of the starting material) to the mixture. The addition may be exothermic and should be done with caution.
  - Causality: The strong acid protonates the carbonyl group of the acetophenone and facilitates the intramolecular aldol-type condensation and subsequent cyclization/dehydration to form the quinolinone ring.<sup>[3]</sup>
- Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
  - Self-Validation: The formation of a precipitate at this stage is a strong indicator of successful product formation, as the neutral organic product is typically insoluble in the aqueous medium.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **5-Chloro-2,3-dihydroquinolin-4(1H)-one**.

- Characterization: Confirm the structure and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The melting point should be consistent with the literature value (127-129 °C).[6]

## Applications in Drug Discovery and Medicinal Chemistry

While **5-Chloro-2,3-dihydroquinolin-4(1H)-one** is primarily a building block or intermediate, its structural motifs are of high interest in drug development. The dihydroquinolinone core is a recognized pharmacophore, and the chloro-substituent provides a handle for both modulating biological activity and further synthetic elaboration.[3][4]

Key Application Areas:

- Scaffold for Anticancer Agents: The quinolin-4-one framework is present in numerous compounds investigated for their antiproliferative effects.[1] This scaffold can be functionalized at the N1, C2, and C3 positions to generate libraries of compounds for screening against various cancer cell lines.
- Intermediate for Kinase Inhibitors: Many small-molecule kinase inhibitors feature heterocyclic cores. The nitrogen and carbonyl groups of the quinolinone can act as hydrogen bond donors and acceptors, crucial for binding within the ATP pocket of protein kinases.
- Precursor for CNS-Active Agents: Derivatives of dihydroquinolinones have been explored for treating conditions like Alzheimer's disease and pain.[3] The lipophilicity imparted by the chloro-substituent can be advantageous for crossing the blood-brain barrier.

Caption: Logical relationships in the drug discovery potential of the title compound.

## Conclusion

**5-Chloro-2,3-dihydroquinolin-4(1H)-one** is a valuable heterocyclic compound that combines the privileged quinolinone scaffold with a strategically placed chlorine atom. Its well-defined structure and accessible synthesis make it an important intermediate for medicinal chemists. The insights provided in this guide on its properties, synthesis, and potential applications underscore its utility in the design and development of novel therapeutic agents targeting a

range of diseases, from cancer to neurological disorders. As a readily available building block, it offers a reliable starting point for the exploration of new chemical space in the ongoing quest for more effective and safer medicines.

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